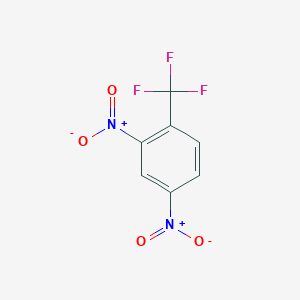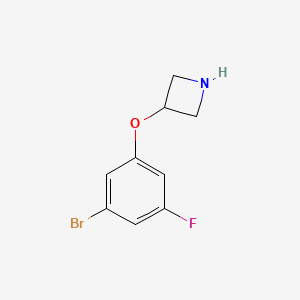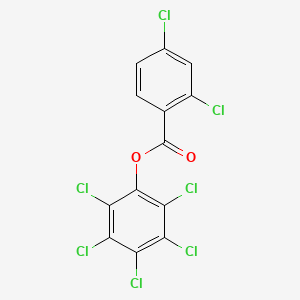
1,1-Dibromo-2-methyl-3-pentylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- is a derivative of cyclopropane, a three-membered carbon ring known for its strained ring structure and unique reactivity. This compound features two bromine atoms attached to the first carbon, a methyl group on the second carbon, and a pentyl group on the third carbon. The presence of these substituents significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives often involves the use of halogenated precursors and strong bases. For instance, the preparation of 1,1-dibromo-2-methyl-3-pentyl-cyclopropane can be achieved through the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of a strong base like sodium hydroxide. The reaction is typically carried out under vigorous stirring and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopropane derivatives generally involves large-scale reactions using similar methods as described above. The process may include additional purification steps such as recrystallization and distillation to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield cyclopropanol derivatives, while reduction can produce cyclopropane with fewer halogen atoms .
科学研究应用
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique reactivity and structural properties.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- involves its interaction with various molecular targets through its reactive bromine atoms and strained ring structure. These interactions can lead to the formation of new bonds and the modification of existing ones, resulting in the desired chemical transformations. The specific pathways involved depend on the type of reaction and the reagents used .
相似化合物的比较
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- can be compared with other cyclopropane derivatives, such as:
Cyclopropane, 1,1-dibromo-2-methyl-: Lacks the pentyl group, resulting in different reactivity and applications.
Cyclopropane, 1,1-dibromo-3-pentyl-: Lacks the methyl group, leading to variations in chemical behavior.
Cyclopropane, 1,1-dichloro-2-methyl-3-pentyl-:
属性
CAS 编号 |
62845-98-1 |
|---|---|
分子式 |
C9H16Br2 |
分子量 |
284.03 g/mol |
IUPAC 名称 |
1,1-dibromo-2-methyl-3-pentylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-3-4-5-6-8-7(2)9(8,10)11/h7-8H,3-6H2,1-2H3 |
InChI 键 |
LNIYJPDSCQXEEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1C(C1(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
